6-Fluoro-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,2-benzoxazole is a complex organic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is notable for its unique structural features, which include a fluorinated benzoxazole ring and a trifluoromethyl-substituted pyrimidine moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 6-Fluoro-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,2-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of strong bases and solvents such as dichloromethane. The target products are obtained with yields ranging from 55% to 92% . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Fluoro-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products .
Scientific Research Applications
6-Fluoro-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,2-benzoxazole has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,2-benzoxazole involves its interaction with specific molecular targets. For instance, in its role as an intermediate in the synthesis of paliperidone, the compound interacts with dopamine and serotonin receptors in the brain, helping to alleviate symptoms of schizophrenia . The fluorinated and trifluoromethyl-substituted moieties enhance its binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
6-Fluoro-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,2-benzoxazole can be compared with other similar compounds, such as:
6-Fluoro-3-(4-piperidinyl)benzisoxazole: This compound shares a similar benzoxazole core but lacks the trifluoromethyl-substituted pyrimidine moiety.
Paliperidone: While paliperidone is a more complex molecule, it shares the benzoxazole core and is synthesized using this compound as an intermediate.
The uniqueness of this compound lies in its combination of fluorinated and trifluoromethyl-substituted moieties, which confer enhanced biological activity and specificity.
Properties
Molecular Formula |
C17H14F4N4O |
---|---|
Molecular Weight |
366.31 g/mol |
IUPAC Name |
6-fluoro-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C17H14F4N4O/c18-11-1-2-12-13(7-11)26-24-16(12)10-3-5-25(6-4-10)15-8-14(17(19,20)21)22-9-23-15/h1-2,7-10H,3-6H2 |
InChI Key |
AZRQRQQWQADIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C4=NC=NC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.